molecular formula C7H11NO2S B3071804 ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate CAS No. 101417-21-4

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

Cat. No.: B3071804
CAS No.: 101417-21-4
M. Wt: 173.24 g/mol
InChI Key: RCONQUSZVHGZQW-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is an organic compound with the molecular formula C7H11NO2S It is a member of the thiazine family, which is characterized by a sulfur and nitrogen atom in a six-membered ring

Biochemical Analysis

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied

Molecular Mechanism

The molecular mechanism of action of Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is not well-defined . Detailed studies are needed to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) . This reaction typically occurs under reflux conditions, resulting in the formation of the desired thiazine derivative.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazine derivatives .

Scientific Research Applications

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate has several scientific research applications:

Biological Activity

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H11NO2SC_9H_{11}NO_2S. Its structure features a thiazine ring which is significant in various biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of thiazine compounds exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This mechanism suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been identified as a competitive inhibitor of protein kinase A (PKA), with an IC50 value of approximately 84 nM against wild-type PKA . This inhibition could be leveraged in the development of cancer therapies targeting specific signaling pathways involved in tumor growth.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions. A common method includes the reaction of 2-mercaptoethylamine with 2,3-dibromoacrylic esters to yield the thiazine derivative . The efficiency of synthesis can vary based on reaction conditions and catalysts used.

Case Study 1: Antimicrobial Activity Assessment

A study conducted using this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response that supports its use as a potential therapeutic agent .

Case Study 2: Inhibition of Protein Kinase A

In another study focusing on its anticancer properties, this compound was subjected to high-throughput screening against a panel of kinases. The results indicated potent inhibition against serine/threonine kinases with implications for cancer treatment strategies .

Research Findings Summary

Activity Mechanism IC50 Value Reference
AntimicrobialInhibition of bacterial growth-
Anti-inflammatoryCOX enzyme inhibition-
AnticancerInhibition of protein kinase A~84 nM

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONQUSZVHGZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
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ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate
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Reactant of Route 6
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